molecular formula C10H16Cl2N2O B13649483 (2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride

(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride

Cat. No.: B13649483
M. Wt: 251.15 g/mol
InChI Key: DUAMXDRVMQBWPF-JXGSBULDSA-N
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Description

(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride is a chemical compound that belongs to the class of oxan-amine derivatives. This compound is characterized by the presence of a pyridine ring attached to an oxan-amine structure, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride typically involves the following steps:

    Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a substitution reaction, where a suitable pyridine derivative reacts with the oxan intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-amine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme interactions or cellular processes.

    Industry: Used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(pyridin-3-yl)oxan-3-amine dihydrochloride
  • (2R,3S)-2-(pyridin-2-yl)oxan-3-amine dihydrochloride
  • (2R,3S)-2-(pyridin-4-yl)oxan-4-amine dihydrochloride

Uniqueness

(2R,3S)-2-(pyridin-4-yl)oxan-3-amine dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

(2R,3S)-2-pyridin-4-yloxan-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H/t9-,10+;;/m0../s1

InChI Key

DUAMXDRVMQBWPF-JXGSBULDSA-N

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)N.Cl.Cl

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl

Origin of Product

United States

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